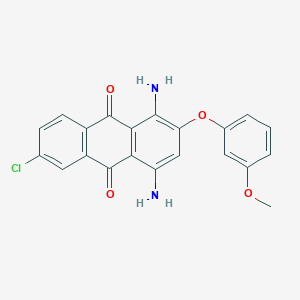![molecular formula C17H11ClO3 B13138450 1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione CAS No. 80034-87-3](/img/structure/B13138450.png)
1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Chloroallyl)oxy)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a 2-chloroallyl group attached to the anthracene-9,10-dione core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 1-((2-Chloroallyl)oxy)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 2-chloroallyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for anthracene derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
1-((2-Chloroallyl)oxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-((2-Chloroallyl)oxy)anthracene-9,10-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-((2-Chloroallyl)oxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of oxidative stress and inhibition of specific enzymes . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparación Con Compuestos Similares
1-((2-Chloroallyl)oxy)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Anthraquinone: Widely used in the dye industry and as a precursor for various chemical syntheses.
(Z)-1-((1-Hydroxypenta-2,4-dien-1-yl)oxy)anthracene-9,10-dione: Exhibits antiviral and larvicidal properties.
The uniqueness of 1-((2-Chloroallyl)oxy)anthracene-9,10-dione lies in its specific functional group, which imparts distinct chemical reactivity and potential biological activities compared to other anthracene derivatives .
Propiedades
Número CAS |
80034-87-3 |
|---|---|
Fórmula molecular |
C17H11ClO3 |
Peso molecular |
298.7 g/mol |
Nombre IUPAC |
1-(2-chloroprop-2-enoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C17H11ClO3/c1-10(18)9-21-14-8-4-7-13-15(14)17(20)12-6-3-2-5-11(12)16(13)19/h2-8H,1,9H2 |
Clave InChI |
KOMRFCKXLIHLJM-UHFFFAOYSA-N |
SMILES canónico |
C=C(COC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


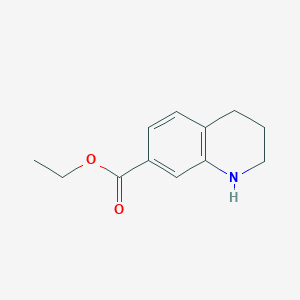

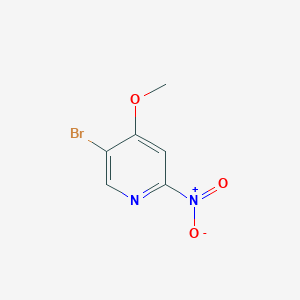
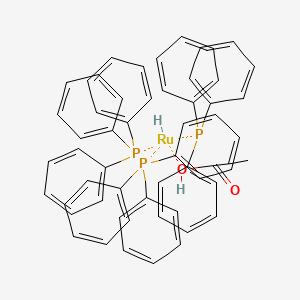
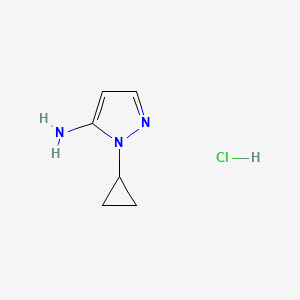
![tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate](/img/structure/B13138430.png)
![4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride](/img/structure/B13138438.png)

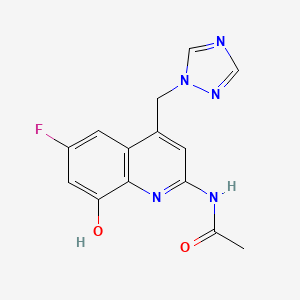
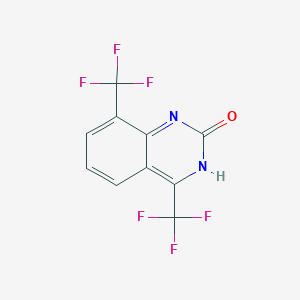


![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)-](/img/structure/B13138467.png)
